molecular formula C14H13N3O4 B2454074 7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1207027-59-5

7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2454074
CAS RN: 1207027-59-5
M. Wt: 287.275
InChI Key: RJHDRKDTAVTCRH-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .


Synthesis Analysis

The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . The FT-IR spectrum shows peaks at 1640 cm^-1 (C=O) and 3518 cm^-1 (OH) . The ^1H NMR spectrum shows multiple peaks, indicating the presence of various types of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include cyclization, benzoylation, and nucleophilic alkylation . These reactions are typically carried out in the presence of anhydrous aluminium chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point of the compound can be determined using a melting point apparatus . The ^1H NMR and ^13C NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds

    Research conducted by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds were evaluated for their COX-1/COX-2 inhibition and demonstrated significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity Studies

    Another study by Sanjeeva et al. (2021) focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity. This research underscores the importance of benzofuran derivatives in the development of new antimicrobial agents, demonstrating the compound's relevance in addressing microbial resistance (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Advanced Material and Chemical Synthesis

  • Optical and Structural Properties

    The work by Jiang et al. (2012) on the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives explored the compounds' optical properties. This research highlights the potential application of such compounds in the development of new materials with specific optical characteristics, useful in various technological and scientific fields (Jiang, Liu, Lv, & Zhao, 2012).

  • Anticholinesterase Activity

    Luo et al. (2005) investigated novel carbamates based on furobenzofuran and methanobenzodioxepine structures for anticholinesterase action. The study revealed potent inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting the potential of benzofuran derivatives in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

7-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-8-16-17-12(20-8)7-15-14(18)11-6-9-4-3-5-10(19-2)13(9)21-11/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHDRKDTAVTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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